Cas no 70976-76-0 ([1,1'-Biphenyl]-4-acetamide,N-[2-(diethylamino)ethyl]-a-methyl-)

[1,1'-Biphenyl]-4-acetamide,N-[2-(diethylamino)ethyl]-a-methyl- structure
70976-76-0 structure
Product name:[1,1'-Biphenyl]-4-acetamide,N-[2-(diethylamino)ethyl]-a-methyl-
CAS No:70976-76-0
MF:C21H28N2O
MW:324.45982
CID:568880
PubChem ID:68900

[1,1'-Biphenyl]-4-acetamide,N-[2-(diethylamino)ethyl]-a-methyl- Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-4-acetamide,N-[2-(diethylamino)ethyl]-a-methyl-
    • N-[2-(diethylamino)ethyl]-2-(4-phenylphenyl)propanamide
    • Bifepramida
    • Bifepramide
    • Bifepramidum
    • biprofenide
    • UNII-B1H2FS2WPP
    • DTXSID20867975
    • (+-)-N-(2-(Diethylamino)ethyl)-alpha-methyl-4-biphenylacetamide
    • NS00063232
    • Bifepramide, (+)-
    • (1,1'-BIPHENYL)-4-ACETAMIDE, N-(2-(DIETHYLAMINO)ETHYL)-.ALPHA.-METHYL-, (-)-
    • 70976-76-0
    • 71008-02-1
    • UNII-WMD2LY2T8J
    • N-[2-(Diethylamino)ethyl]--methyl[1,1'-biphenyl]-4-acetamide
    • Bifepramidum [Latin]
    • Bifepramide, (-)-
    • 193B1BM5UL
    • SCHEMBL2111049
    • N-[2-(Diethylamino)ethyl]-alpha-methyl[1,1'-biphenyl]-4-acetamide
    • Bifepramide [INN]
    • 2-([1,1'-Biphenyl]-4-yl)-N-[2-(diethylamino)ethyl]propanamide
    • (1,1'-Biphenyl)-4-acetamide, N-(2-(diethylamino)ethyl)-alpha-methyl-, (+)-
    • 71210-09-8
    • EINECS 275-076-3
    • WMD2LY2T8J
    • CHEMBL2107594
    • (1,1'-BIPHENYL)-4-ACETAMIDE, N-(2-(DIETHYLAMINO)ETHYL)-.ALPHA.-METHYL-, (+)-
    • B1H2FS2WPP
    • Bifepramida [Spanish]
    • (+/-)-N-(2-(DIETHYLAMINO)ETHYL)-.ALPHA.-METHYL-4-BIPHENYLACETAMIDE
    • UNII-193B1BM5UL
    • (1,1'-Biphenyl)-4-acetamide, N-(2-(diethylamino)ethyl)-alpha-methyl-, (-)-
    • Inchi: InChI=1S/C21H28N2O/c1-4-23(5-2)16-15-22-21(24)17(3)18-11-13-20(14-12-18)19-9-7-6-8-10-19/h6-14,17H,4-5,15-16H2,1-3H3,(H,22,24)
    • InChI Key: GXLWOFJVIBEMCS-UHFFFAOYSA-N
    • SMILES: CCN(CC)CCNC(=O)C(C)C1=CC=C(C=C1)C2=CC=CC=C2

Computed Properties

  • Exact Mass: 324.22000
  • Monoisotopic Mass: 324.220163521g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 8
  • Complexity: 353
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.3Ų
  • XLogP3: 4.1

Experimental Properties

  • PSA: 32.34000
  • LogP: 4.30600

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